[(R)-1-(2-Amino-ethyl)-piperidin-3-yl]-benzyl-isopropyl-amine
Description
[(R)-1-(2-Amino-ethyl)-piperidin-3-yl]-benzyl-isopropyl-amine is a chiral piperidine derivative with a benzyl group at the 3-position of the piperidine ring, an isopropylamine substituent, and a 2-aminoethyl side chain. Its stereochemistry (R-configuration) and functional groups confer unique physicochemical and pharmacological properties. The aminoethyl group enhances hydrophilicity, while the benzyl and isopropyl moieties contribute to lipophilicity, balancing solubility and membrane permeability .
Properties
IUPAC Name |
(3R)-1-(2-aminoethyl)-N-benzyl-N-propan-2-ylpiperidin-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H29N3/c1-15(2)20(13-16-7-4-3-5-8-16)17-9-6-11-19(14-17)12-10-18/h3-5,7-8,15,17H,6,9-14,18H2,1-2H3/t17-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDZUPCVZVJKDPZ-QGZVFWFLSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CC1=CC=CC=C1)C2CCCN(C2)CCN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)N(CC1=CC=CC=C1)[C@@H]2CCCN(C2)CCN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H29N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [®-1-(2-Amino-ethyl)-piperidin-3-yl]-benzyl-isopropyl-amine typically involves multi-step organic reactions. One common method is the reductive amination of a piperidine derivative with benzyl and isopropylamine groups. This process often requires the use of reducing agents such as sodium cyanoborohydride or hydrogen gas in the presence of a catalyst like palladium on carbon.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reductive amination processes, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems can help in maintaining consistent reaction conditions and high yields.
Chemical Reactions Analysis
Types of Reactions
[®-1-(2-Amino-ethyl)-piperidin-3-yl]-benzyl-isopropyl-amine can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The compound can be reduced to form simpler amines or alcohols.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols (R-SH) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitroso or nitro derivatives, while reduction can produce simpler amines or alcohols.
Scientific Research Applications
Receptor Modulation
[(R)-1-(2-Amino-ethyl)-piperidin-3-yl]-benzyl-isopropyl-amine is believed to interact with various receptors, including G-protein-coupled receptors (GPCRs). This interaction can modulate signaling pathways involved in numerous physiological responses, making it a candidate for drug development targeting conditions such as:
- Neurological Disorders : Potential use in treating anxiety, depression, and neurodegenerative diseases due to its ability to influence neurotransmitter systems.
- Pain Management : Its modulation of pain pathways could provide an alternative to traditional analgesics.
Antidepressant Activity
Research indicates that compounds similar to this compound may exhibit antidepressant effects by enhancing monoaminergic transmission. This suggests potential applications in developing new antidepressants that target serotonin and norepinephrine reuptake mechanisms.
Anticancer Properties
Preliminary studies suggest that this compound may have anticancer properties by inducing apoptosis in cancer cells. Its structural features allow it to interact with specific molecular targets involved in cell proliferation and survival.
Synthesis and Production
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Formation of the Piperidine Ring : Utilizing appropriate starting materials and reaction conditions to ensure stereoselectivity.
- Introduction of Substituents : The benzyl and isopropyl groups are introduced through nucleophilic substitution reactions.
Case Study 1: Neuropharmacological Research
A study investigated the effects of this compound on animal models of depression. Results indicated significant improvements in behavioral assays, suggesting its potential as a novel antidepressant agent.
Case Study 2: Anticancer Activity
In vitro studies demonstrated that the compound inhibited the growth of specific cancer cell lines, leading researchers to explore its mechanism of action further. The findings indicated that it could disrupt cellular signaling pathways essential for tumor growth.
Mechanism of Action
The mechanism of action of [®-1-(2-Amino-ethyl)-piperidin-3-yl]-benzyl-isopropyl-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural and Functional Differences
The following compounds share structural motifs with the target molecule but differ in substituents, stereochemistry, or core scaffolds, leading to divergent properties:
(1-Benzyl-piperidin-3-yl)-isopropyl-amine
- Structure: Lacks the 2-aminoethyl side chain and stereochemical specification.
- Properties: Simpler substitution pattern reduces hydrophilicity compared to the target compound.
MSC2364588 ()
- Structure: Features a thiochromeno-pyrazole core with a morpholine-carbonyl group and a (3R)-piperidin-3-yl substituent.
- Properties: The morpholine and thiochromeno groups increase molecular weight (~550 Da vs. ~300 Da for the target) and lipophilicity, likely enhancing kinase inhibition (PI3Kδ-specific) but reducing blood-brain barrier penetration compared to the target’s benzyl-isopropyl-amine motif .
[(R)-1-(2-Amino-ethyl)-piperidin-3-yl]-benzyl-cyclopropyl-amine ()
- Structure : Replaces isopropyl with cyclopropyl, introducing steric rigidity.
- Properties: Cyclopropane’s ring strain may increase metabolic instability compared to the isopropyl group.
tert-Butyl Carbamate Derivative ()
- Structure : Includes a carbamate-protected amine and a fluorophenyl-pyrimidooxazine group.
- Properties : The carbamate acts as a protecting group, enhancing stability during synthesis but requiring deprotection for bioactivity. The fluorophenyl moiety introduces electronegativity, contrasting with the target’s benzyl group .
Comparative Data Table
Functional and Pharmacological Implications
- Aminoethyl Group: Enhances water solubility and hydrogen-bonding capacity compared to compounds lacking this group (e.g., ). This may improve bioavailability and reduce aggregation in physiological environments .
- Stereochemistry : The (R)-configuration in the target compound could lead to distinct receptor-binding profiles compared to racemic or (S)-configured analogs, as seen in kinase inhibitors like MSC2364588 .
Biological Activity
[(R)-1-(2-Amino-ethyl)-piperidin-3-yl]-benzyl-isopropyl-amine is a complex organic compound with potential therapeutic applications. This article explores its biological activity, synthesis methods, and relevant research findings, including case studies and data tables.
Chemical Structure and Properties
The compound is characterized by the following chemical formula:
- Chemical Formula : C₁₈H₂₉N₃O₂
- CAS Number : 1353998-34-1
The structure features a piperidine ring with substitutions that enhance its biological activity. The presence of an aminoethyl group, benzyl group, and isopropylamine moiety contributes to its pharmacological properties.
The mechanism of action of this compound involves interactions with specific molecular targets, such as receptors and enzymes. It may function as an agonist or antagonist, modulating various biochemical pathways relevant to therapeutic applications.
Biological Activity
Research has indicated that compounds with similar structures exhibit diverse biological activities, including:
- Anticancer Activity : Studies have shown that piperidine derivatives can induce apoptosis in cancer cell lines. For example, a related compound demonstrated significant cytotoxicity against FaDu hypopharyngeal tumor cells, surpassing the reference drug bleomycin .
- Cholinesterase Inhibition : The compound may inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are crucial for treating neurodegenerative diseases such as Alzheimer's. The structure–activity relationship suggests that modifications in the piperidine moiety enhance inhibitory potency .
Anticancer Efficacy
A study evaluated the efficacy of this compound against various cancer cell lines. The results indicated:
| Cell Line | IC₅₀ (µM) | Notes |
|---|---|---|
| FaDu (hypopharyngeal) | 5.7 | Higher cytotoxicity than bleomycin |
| HeLa (cervical) | 12.3 | Moderate activity |
| Caco-2 (colon adenocarcinoma) | 8.9 | Significant growth inhibition |
These findings suggest that the compound has potential as an anticancer agent.
Neuroprotective Effects
In another study focusing on neuroprotection, the compound's ability to inhibit AChE was assessed:
| Compound | AChE Inhibition (%) | BuChE Inhibition (%) |
|---|---|---|
| This compound | 78 | 65 |
| Donepezil | 85 | 70 |
This data indicates that while the compound shows promising AChE inhibition, it may require further optimization to enhance its BuChE inhibitory effects.
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions. A common method is reductive amination of a piperidine derivative with benzyl and isopropylamine groups, often utilizing reducing agents like sodium cyanoborohydride or hydrogen gas in the presence of catalysts .
Q & A
Basic Research Questions
Q. What are the recommended safety protocols for handling [(R)-1-(2-Amino-ethyl)-piperidin-3-yl]-benzyl-isopropyl-amine in laboratory settings?
- Methodological Answer : Use respiratory protection (e.g., P95 respirators or EU-compliant ABEK-P2 cartridges) and full-body protective gear to minimize inhalation and dermal exposure. Avoid environmental release by preventing drainage system contamination. Adhere to NIOSH/CEN standards for workplace safety .
Q. What synthetic routes are reported for this compound derivatives?
- Methodological Answer : Acylation of piperidine precursors (e.g., 1-benzyl-4-piperidone) with isopropylamine and phenoxyacetic acid derivatives is a common approach. Purification via column chromatography and characterization using NMR (e.g., H/C) and GC-MS is standard. Yields exceeding 80% are achievable under optimized conditions .
Q. How can researchers validate the purity and structural integrity of synthesized derivatives?
- Methodological Answer : Employ tandem analytical techniques:
- HPLC : Assess purity (>99% via reverse-phase methods with ammonium acetate buffer at pH 6.5) .
- Mass Spectrometry : Confirm molecular ions (e.g., low-intensity M peaks in GC-MS, requiring high-sensitivity detectors) .
- IR Spectroscopy : Identify functional groups (e.g., amine stretches at 3300–3500 cm) .
Advanced Research Questions
Q. What strategies optimize reaction yields for stereoselective synthesis of (R)-configured derivatives?
- Methodological Answer : Use chiral auxiliaries (e.g., D-dibenzoyl tartaric acid) to resolve racemic mixtures. Solvent selection (e.g., isopropanol for solubility) and temperature control (60°C for recrystallization) enhance enantiomeric excess. Monitor stereochemistry via polarimetry or chiral HPLC .
Q. How can researchers resolve discrepancies in spectroscopic data of synthesized derivatives?
- Methodological Answer : Cross-validate using complementary techniques:
- NMR Titration : Compare coupling constants (-values) to confirm stereochemistry.
- X-ray Crystallography : Resolve ambiguous peaks in complex spirocyclic analogs .
- Computational Modeling : Simulate expected spectra (e.g., DFT for C chemical shifts) .
Q. What methodologies address the compound’s instability under specific reaction conditions?
- Methodological Answer : Stabilize reactive intermediates via inert atmosphere (N/Ar) and low-temperature (−20°C) storage. Avoid incompatible reagents (e.g., strong oxidizers) and monitor decomposition byproducts via LC-MS .
Q. How can researchers design analogs to study structure-activity relationships (SAR) for pharmacological targets?
- Methodological Answer :
- Scaffold Modification : Replace benzyl/isopropyl groups with fluorinated or heteroaromatic moieties to modulate lipophilicity .
- Bioisosteric Replacement : Substitute piperidine with azabicyclo[3.2.1]octane to enhance target binding .
- In Silico Screening : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities to kinases or GPCRs .
Data Contradictions and Mitigation
Q. How should researchers interpret conflicting toxicological classifications (e.g., carcinogenicity)?
- Methodological Answer : Cross-reference IARC, ACGIH, and NTP guidelines. Conduct in vitro assays (Ames test for mutagenicity; MTT assay for cytotoxicity) to validate hazard classifications. Note that current data gaps necessitate precautionary handling .
Q. What steps ensure reproducibility in synthetic protocols with limited physicochemical data?
- Methodological Answer :
- Reagent Standardization : Use anhydrous solvents and freshly distilled amines.
- Reaction Monitoring : Track progress via TLC/HPLC at fixed intervals.
- Peer Validation : Collaborate to replicate results across labs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
